7-Hydroxyhyoscyamine 7-Hydroxyhyoscyamine 7-Hydroxyhyoscyamine is a natural product found in Datura stramonium with data available.
Brand Name: Vulcanchem
CAS No.: 949092-65-3
VCID: VC2941378
InChI: InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13-,14-,15+,16?/m1/s1
SMILES: CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3
Molecular Formula: C17H23NO4
Molecular Weight: 305.4 g/mol

7-Hydroxyhyoscyamine

CAS No.: 949092-65-3

Cat. No.: VC2941378

Molecular Formula: C17H23NO4

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

7-Hydroxyhyoscyamine - 949092-65-3

Specification

CAS No. 949092-65-3
Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
IUPAC Name [(1S,3R,5S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
Standard InChI InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13-,14-,15+,16?/m1/s1
Standard InChI Key WTQYWNWRJNXDEG-YFVFXCHESA-N
Isomeric SMILES CN1[C@@H]2C[C@H](C[C@H]1C(C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3
SMILES CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3
Canonical SMILES CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3

Introduction

Chemical Properties and Structure

7-Hydroxyhyoscyamine, identified by CAS number 949092-65-3, is an organic compound with molecular formula C17H23NO4 and molecular weight of 305.4 g/mol . It has the IUPAC name [(1S,3R,5S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate . The compound has four defined stereocenters and one undefined stereocenter, giving it a complex three-dimensional structure .

Structural Identifiers

The compound can be identified using several chemical identifiers, summarized in the following table:

Identifier TypeValue
IUPAC Name[(1S,3R,5S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
InChIInChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13-,14-,15+,16?/m1/s1
InChIKeyWTQYWNWRJNXDEG-YFVFXCHESA-N
Canonical SMILESCN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3
Isomeric SMILESCN1[C@@H]2CC@HOC(=O)C@HC3=CC=CC=C3

Table 1: Chemical Identifiers of 7-Hydroxyhyoscyamine

Physical and Chemical Properties

The compound possesses several key properties that influence its behavior in chemical and biological systems:

PropertyValue
Molecular Weight305.4 g/mol
XLogP30.9
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count5
Topological Polar Surface Area70 Ų
Heavy Atom Count22
Formal Charge0
Complexity396
StereochemistryEpimeric
Defined Stereocenters4 of 5

Table 2: Physical and Chemical Properties of 7-Hydroxyhyoscyamine

Synthesis and Production Methods

Biosynthetic Pathway

7-Hydroxyhyoscyamine is synthesized in nature from hyoscyamine through enzymatic hydroxylation. The primary enzyme responsible for this transformation is hyoscyamine 6β-hydroxylase, which introduces a hydroxyl group at the 6β position of the tropane ring system.

Industrial Production

Industrial production of 7-Hydroxyhyoscyamine primarily involves the cultivation of root cultures from plants belonging to the Solanaceae family. These include species such as Duboisia myoporoides and Duboisia leichhardtii, which naturally produce tropane alkaloids . The compound has also been identified in other Solanaceous plants including Scopolia lurida and Scopolia tangutica through high-performance liquid chromatography (HPLC) analysis .

Chemical Reactions

Hydroxylation

The primary reaction involved in the formation of 7-Hydroxyhyoscyamine is hydroxylation, where hyoscyamine undergoes oxidation to incorporate a hydroxyl group. This reaction requires specific cofactors, including:

  • 2-oxoglutarate

  • Ferrous ions (Fe²⁺)

  • Molecular oxygen

  • Ascorbate

The hydroxylation reaction is a critical step in the biosynthetic pathway of tropane alkaloids in plants of the Solanaceae family.

Epoxidation

7-Hydroxyhyoscyamine can undergo further oxidative transformation through epoxidation reactions. These reactions typically involve oxidative ring-closure and can lead to the formation of scopolamine, which is a pharmacologically important tropane alkaloid.

Derivatization

The compound can serve as a starting point for the synthesis of other tropane alkaloids, making it valuable in pharmaceutical research. Its hydroxyl groups provide sites for further chemical modifications, allowing for the development of novel compounds with potentially enhanced pharmacological properties.

Biological Activity and Pharmacology

Anticholinergic Effects

As a tropane alkaloid, 7-Hydroxyhyoscyamine exhibits anticholinergic properties, acting as an antagonist at muscarinic acetylcholine receptors. This mechanism is similar to its parent compound hyoscyamine, which blocks the action of acetylcholine at various sites in the body, including:

  • Salivary glands

  • Gastrointestinal smooth muscle

  • Heart muscle

  • Sinoatrial node

  • Central nervous system

By blocking muscarinic receptors, it can reduce smooth muscle spasms and decrease various secretions throughout the body.

Antibacterial Properties

Studies have indicated that 7-Hydroxyhyoscyamine possesses antibacterial properties, capable of inhibiting the growth of various bacterial strains. This activity contributes to its potential value in developing new antimicrobial agents.

Anxiolytic and Sedative Effects

Research suggests that 7-Hydroxyhyoscyamine, like other tropane alkaloids, may possess anxiolytic and sedative properties. Studies on related compounds from the same plant families have shown effects on central nervous system function that may reduce anxiety and promote sedation .

Research Applications

Chemical Research

7-Hydroxyhyoscyamine serves as an important compound in chemical research:

  • Used as a precursor in the synthesis of other tropane alkaloids

  • Employed in studies of stereochemistry and structure-activity relationships

  • Utilized in the development of synthetic methodologies for complex natural products

Biological Research

In biological research, 7-Hydroxyhyoscyamine contributes to understanding several aspects of plant biochemistry:

  • Plant metabolism studies, particularly in tropane alkaloid biosynthesis

  • Investigation of plant defense mechanisms against herbivores

  • Research on secondary metabolite production in medicinal plants

Comparative Analysis with Similar Compounds

Structural Comparison

7-Hydroxyhyoscyamine belongs to the tropane alkaloid family, which includes several pharmacologically significant compounds. The table below compares key structural features:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
7-HydroxyhyoscyamineC17H23NO4305.4 g/molHydroxyl group at position 7
HyoscyamineC17H23NO3289.4 g/molLacks hydroxyl group at position 7
ScopolamineC17H21NO4303.4 g/molContains an epoxide ring
AtropineC17H23NO3289.4 g/molRacemic mixture of hyoscyamine

Table 3: Structural Comparison of 7-Hydroxyhyoscyamine with Related Tropane Alkaloids

Pharmacological Comparison

The pharmacological properties of 7-Hydroxyhyoscyamine can be compared with related compounds:

CompoundAnticholinergic PotencyKey Pharmacological Features
7-HydroxyhyoscyamineModerateBinding energy with SARS-CoV-2 Mpro: -6.1 kcal/mol
HyoscyamineHigh (98% of atropine)Selective M2 receptor antagonist
ScopolamineHigh (92% of atropine)Greater CNS effects, stronger euphoric effects
AtropineReference standard (100%)Non-selective muscarinic antagonist

Table 4: Pharmacological Comparison of 7-Hydroxyhyoscyamine with Related Compounds

Recent Studies and Future Directions

Antiviral Research

Recent molecular docking studies have explored the potential of 7-Hydroxyhyoscyamine as an inhibitor of the SARS-CoV-2 main protease. The compound showed promising binding interactions, suggesting potential antiviral applications that warrant further investigation .

Structural Analogs Development

Current research directions include the development of structural analogs of 7-Hydroxyhyoscyamine with enhanced pharmacological profiles. These efforts aim to improve potency, selectivity, or reduce side effects through systematic structural modifications .

Plant Biotechnology Applications

Advances in plant biotechnology have enabled improved production of tropane alkaloids, including 7-Hydroxyhyoscyamine, through tissue culture and genetic engineering approaches. These methods offer potential for sustainable and controlled production of these valuable compounds .

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